Sodium 2,3,4,5-tetrafluorobenzoate
Overview
Description
Sodium 2,3,4,5-tetrafluorobenzoate is a chemical compound . It is used for research and development purposes . It has been used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular formula of Sodium 2,3,4,5-tetrafluorobenzoate is C7HF4NaO2 . Its molecular weight is 216.07 .Scientific Research Applications
Coordination Chemistry
Sodium 2,3,4,5-tetrafluorobenzoate plays a significant role in the synthesis of cadmium complexes. These complexes are studied for their unique structural properties, which are influenced by the number and position of fluorine substituents. For instance, cadmium complexes with 2,3,4,5-tetrafluorobenzoate anions demonstrate the effect of substituents on the formation of coordination polymers . These polymers are essential for understanding the non-covalent interactions between fluorinated and non-fluorinated aromatic moieties, which have implications in materials science and molecular engineering.
Quantum Chemical Calculations
The compound is used in quantum chemical calculations to predict the behavior of coordination polymers in solutions. These calculations help in determining the stability of molecular precursors and the formation of unusual binuclear complexes with additional water molecules . This research is pivotal for designing new materials with specific properties, such as catalysis, ion exchange, and molecular recognition.
Non-Covalent Interaction Studies
Research involving Sodium 2,3,4,5-tetrafluorobenzoate contributes to the understanding of stacking interactions between arene and perfluoroarene moieties. These interactions are analogous to those found in co-crystallized organic compounds and are crucial for the development of new crystalline materials with potential applications in electronics and photonics .
Metal-Organic Frameworks (MOFs)
The structural versatility of Sodium 2,3,4,5-tetrafluorobenzoate makes it a candidate for constructing Metal-Organic Frameworks. MOFs are porous materials that have applications in gas storage, separation, and catalysis. The fluorinated benzoate ligands can influence the pore size and functionality of MOFs, leading to materials with tailored properties for specific applications .
Future Directions
Mechanism of Action
Target of Action
Sodium 2,3,4,5-tetrafluorobenzoate is a chemical compound with the formula C7HF4NaO2 .
Mode of Action
It has been studied in the context of its interaction with cadmium ions . The compound forms complexes with cadmium, such as [Cd (6HTfb) (H 2 O) 3] n· (6HTfb) · 2 n H 2 O . The structure of these complexes is influenced by the number and positions of fluorine substituents .
Pharmacokinetics
It is known that the compound has a high gi absorption and is a p-gp substrate . Its lipophilicity is characterized by a Log Po/w (iLOGP) of -11.25 .
Result of Action
It has been observed that a decrease in the number of fluorine substituents is unfavorable for the formation of coordination polymers .
Action Environment
The action of Sodium 2,3,4,5-tetrafluorobenzoate can be influenced by environmental factors. For instance, the formation of coordination polymers requires a molecular precursor with a Chinese lantern structure stable in solutions .
properties
IUPAC Name |
sodium;2,3,4,5-tetrafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2.Na/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMKPXIEIWFYDX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635493 | |
Record name | Sodium 2,3,4,5-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3,4,5-tetrafluorobenzoate | |
CAS RN |
67852-79-3 | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067852793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,3,4,5-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,3,4,5-tetrafluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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